molecular formula C14H15FO5 B1323769 Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate CAS No. 951888-37-2

Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate

Cat. No. B1323769
M. Wt: 282.26 g/mol
InChI Key: QTVMELCYKQGRKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 1,3-dioxane . 1,3-Dioxane is a type of ether commonly used as a solvent. It’s a colorless liquid and is miscible with water .


Synthesis Analysis

While specific synthesis methods for “Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate” were not found, there are general methods for synthesizing 1,3-dioxane derivatives . For instance, one method involves the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst .


Chemical Reactions Analysis

In terms of chemical reactions, 1,3-dioxan-2-yl derivatives have been used in various reactions. For example, they have been used in the Kumada alkyl-alkyl cross-coupling of (2-(1,3-dioxan-2-yl) ethyl)magnesium bromide and 1-iodo-3-phenylpropane . They have also been used in Claisen-Schmidt reactions .

Scientific Research Applications

  • Chemistry - Grignard Reactions

    • (1,3-Dioxan-2-ylethyl)magnesium bromide, a compound with a similar structure, is used in Grignard reactions .
    • The reaction involves the use of a Grignard reagent, which is an organomagnesium compound, and a carbonyl compound to form a new carbon-carbon bond .
  • Pharmaceutical Chemistry - Antimalarial Drugs

    • Compounds with a similar structure have been used in the synthesis of febrifugine-based antimalarial drugs .
    • Febrifugine is a quinazolinone alkaloid with potent antimalarial activity, and its derivatives have been explored as potential treatments for malaria .
    • The synthesis involves several steps, including the preparation of cyclic acetals and the use of Grignard reactions .
  • Polymer Chemistry - Hydrolytically Degradable Polymers

    • Cyclic acetal monomers, which have a similar structure, are used in the preparation of hydrolytically degradable polymeric networks .
    • These polymers can degrade in the presence of water, making them useful in a variety of applications, including drug delivery systems .
    • The preparation involves the polymerization of the monomers, often using a crosslinking agent .
  • Chemistry - Grignard Reactions

    • (1,3-Dioxan-2-ylethyl)magnesium bromide, a compound with a similar structure, is used in Grignard reactions .
    • The reaction involves the use of a Grignard reagent, which is an organomagnesium compound, and a carbonyl compound to form a new carbon-carbon bond .
  • Pharmaceutical Chemistry - Antimalarial Drugs

    • Compounds with a similar structure have been used in the synthesis of febrifugine-based antimalarial drugs .
    • Febrifugine is a quinazolinone alkaloid with potent antimalarial activity, and its derivatives have been explored as potential treatments for malaria .
    • The synthesis involves several steps, including the preparation of cyclic acetals and the use of Grignard reactions .
  • Polymer Chemistry - Hydrolytically Degradable Polymers

    • Cyclic acetal monomers, which have a similar structure, are used in the preparation of hydrolytically degradable polymeric networks .
    • These polymers can degrade in the presence of water, making them useful in a variety of applications, including drug delivery systems .
    • The preparation involves the polymerization of the monomers, often using a crosslinking agent .
  • Chemistry - In Situ Synthesis

    • A method is developed for in situ generation of 1,3-dioxan-5-one derivatives . These compounds are simple precursors for accessing carbohydrate structures and previously had to be produced via stepwise procedures using excessive amounts of reagents .
    • In the same pot, derivatives of 2 were reacted with aromatic aldehydes and 30 mol% of pyrrolidine to obtain high yields of the respective bischalcones 3 within short time periods .
  • Chemistry - Claisen-Schmidt Reactions

    • The first in situ synthesis of 1,3-dioxan-5-one derivatives and their direct use in Claisen-Schmidt reactions .
    • Claisen-Schmidt reactions are a type of condensation reaction that occurs between two different carbonyl compounds under basic conditions .
  • Chemistry - Trioses

    • Trioses are among the smallest monosaccharide biomolecules playing important roles in cellular respiration .
    • In the course of glycolysis, fructose-1,6-bisphosphate is cleaved to glyceraldehyde-3-phosphate and dihydroxyacetone phosphate (DHAP) .

properties

IUPAC Name

ethyl 2-[3-(1,3-dioxan-2-yl)-4-fluorophenyl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO5/c1-2-18-13(17)12(16)9-4-5-11(15)10(8-9)14-19-6-3-7-20-14/h4-5,8,14H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVMELCYKQGRKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1)F)C2OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.